Product packaging for 2,4-Dichlorophenoxyacetylglutamic acid(Cat. No.:)

2,4-Dichlorophenoxyacetylglutamic acid

Cat. No.: B13828383
M. Wt: 350.15 g/mol
InChI Key: DVFXNNPVRLQELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within 2,4-Dichlorophenoxyacetic Acid Biotransformation Pathways

The biotransformation of 2,4-D in plants is a multifaceted process designed to detoxify the herbicidal molecule. The primary metabolic pathways involve hydroxylation of the aromatic ring and conjugation of the carboxylic acid side chain. uwa.edu.au Conjugation with amino acids is a key detoxification strategy, and among the various amino acid conjugates formed, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid has been identified as a major metabolite in several plant species. nih.govnih.gov This conjugation reaction effectively modifies the chemical properties of 2,4-D, altering its biological activity and mobility within the plant.

In leguminous plants such as beans and soybeans, considerable amounts of both N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid accumulate following exposure to 2,4-D. nih.gov The formation of these amide-linked conjugates is catalyzed by a family of enzymes known as the GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases. nih.govoup.com These enzymes facilitate the covalent bonding of the 2,4-D molecule to the amino group of glutamic acid, a process that is crucial for regulating the levels of the active herbicide within plant tissues.

Significance in Biological Systems as a Metabolite

The formation of 2,4-Dichlorophenoxyacetylglutamic acid is significant for several reasons. Primarily, it serves as a detoxification mechanism. While the conjugate can still exhibit some biological activity, it is generally less phytotoxic than the parent 2,4-D molecule. nih.gov The conjugation process can be reversible, with the potential for hydrolysis of the conjugate back to the free, active form of 2,4-D. nih.gov This dynamic interplay between conjugation and hydrolysis is a critical component of auxin homeostasis in plants.

Research has shown that 2,4-D-glutamic acid conjugates can be taken up by plant cells and that their presence can influence the uptake and metabolism of the parent herbicide. nih.govoup.com The formation of this metabolite represents a significant diversion of the 2,4-D pool into a form that can be either stored or further metabolized. The relative abundance of the glutamic acid conjugate compared to other metabolites, such as the aspartic acid conjugate or glucose esters, can vary significantly between different plant species. nih.gov

Table 1: Predominant 2,4-D Metabolites in Various Plant Species

Plant Species Predominant Metabolite(s)
Bean and Soybean 4-O-beta-D-glucosides of hydroxylated 2,4-D, N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid
Cereals 1-O-(2,4-dichlorophenoxyacetyl)-beta-D-glucose
Strawberry Glycoside of 2,4-dichlorophenol

Data sourced from Chkanikov et al. (1976) nih.gov

Historical Perspectives on Conjugation in Plant Metabolism

The concept of conjugation as a metabolic process in plants has a long history, predating the widespread use of synthetic herbicides. Early research on the natural plant hormone indole-3-acetic acid (IAA) laid the groundwork for understanding how plants metabolize auxin-like compounds. The discovery that plants could form conjugates of IAA with amino acids was a significant milestone. This understanding of natural hormone regulation provided a framework for investigating the metabolism of synthetic auxins like 2,4-D.

The initial studies in the mid-20th century focused on identifying the chemical changes that occurred to xenobiotics within plant tissues. The development of radiolabeling techniques was instrumental in tracing the metabolic fate of compounds like 2,4-D and identifying their various metabolites, including the amino acid conjugates. These early investigations established that conjugation was a common and important mechanism for xenobiotic detoxification in plants.

Emergence of this compound as a Key Metabolite

Following the commercial introduction of 2,4-D in the 1940s, research efforts intensified to understand its mode of action and metabolic fate in both target and non-target organisms. cambridge.org By the 1970s, studies had clearly identified that a major metabolic pathway for 2,4-D in several plant species was its conjugation with amino acids. uwa.edu.au Specifically, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid, along with its aspartic acid counterpart, was recognized as a significant metabolite, particularly in dicotyledonous plants. nih.gov

Subsequent research has further elucidated the enzymatic basis for the formation of this conjugate. The identification and characterization of the GH3 family of enzymes have provided a molecular understanding of how plants catalyze the conjugation of 2,4-D with glutamic acid. nih.govoup.com Studies have demonstrated that several GH3 proteins can utilize 2,4-D as a substrate, leading to the formation of both aspartate and glutamate (B1630785) conjugates. nih.gov This body of research has solidified the position of this compound as a key metabolite in the complex biotransformation pathways of 2,4-D in plants.

Table 2: Biological Activity of 2,4-D and its Amino Acid Conjugates in Arabidopsis

Compound Effect on Primary Root Development Effect on Lateral Root Formation Relative Potency
2,4-D Dose-dependent inhibition Induction High
2,4-D-Glutamic acid Lesser dose-dependent inhibition Induction Moderate
2,4-D-Aspartic acid No inhibitory effect at comparable concentrations Not specified Low

Data based on findings from Pěnčík et al. (2016) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13Cl2NO6 B13828383 2,4-Dichlorophenoxyacetylglutamic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFXNNPVRLQELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymology of 2,4 Dichlorophenoxyacetylglutamic Acid Formation

Mechanisms of Amino Acid Conjugation of Xenobiotics

The initial and rate-limiting step in the conjugation of a xenobiotic carboxylic acid is its activation. al-edu.com This activation is an energy-dependent process that requires adenosine-5'-triphosphate (B57859) (ATP). nih.gov Adenylate-forming enzymes catalyze the condensation of the carboxylic acid substrate (2,4-D) with ATP, which leads to the formation of a highly reactive, tightly-bound acyl adenylate (acyl-AMP) intermediate and the release of pyrophosphate. nih.gov This mechanism is common to a superfamily of enzymes involved in diverse biochemical pathways. nih.gov

The reaction can be summarized as: Xenobiotic-COOH + ATP → Xenobiotic-CO-AMP + PPi

This acyl-AMP intermediate is highly reactive and primed for the subsequent step in the conjugation pathway. nih.gov In many cases of xenobiotic metabolism, this intermediate then reacts with coenzyme A (CoA) to form an even more stable, yet still reactive, acyl-CoA thioester. nih.govresearchgate.netal-edu.com This two-step activation sequence ensures that the xenobiotic is in a suitable form for the final conjugation step. al-edu.com

Following the activation of the xenobiotic carboxylic acid, the second step involves the transfer of the acyl group from the activated intermediate to the amino group of an amino acid, in this case, glutamic acid. al-edu.com This reaction is catalyzed by an N-acyltransferase enzyme. researchgate.netal-edu.com The nucleophilic amino group of glutamic acid attacks the electrophilic carbonyl carbon of the activated 2,4-D (e.g., 2,4-D-adenylate), leading to the formation of an amide (or peptide) bond. al-edu.comnih.gov

This results in the final product, 2,4-Dichlorophenoxyacetylglutamic acid, and the release of the activating group (AMP or CoA). researchgate.netal-edu.com The formation of this conjugate significantly alters the physicochemical properties of the original 2,4-D molecule, generally increasing its polarity and facilitating its sequestration or excretion. youtube.com

Key Enzyme Systems Involved in 2,4-D-Glutamic Acid Synthesis

In plants, the enzymatic conjugation of auxins and auxin-like compounds, including the synthetic auxin 2,4-D, is primarily carried out by a specific family of enzymes. nih.govnih.gov These enzymes are central to maintaining hormone homeostasis and detoxifying xenobiotic compounds that mimic natural plant hormones. nih.govnih.gov

The GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases are the key enzymes responsible for catalyzing the ATP-dependent conjugation of phytohormones and related compounds with amino acids. nih.govuni-goettingen.de These enzymes were first identified as early auxin-responsive genes. nih.gov Several members of the GH3 family have been shown to catalyze the formation of conjugates between the synthetic auxins 2,4-D and dicamba (B1670444) with amino acids such as aspartate and glutamate (B1630785). nih.govoup.com This conjugation is a critical mechanism for inactivating excess auxins and detoxifying auxinic herbicides. nih.govnih.gov The GH3 enzyme family is widely distributed across the plant kingdom. nih.gov

The GH3 family is diverse, with different isoforms exhibiting distinct substrate specificities. nih.govencyclopedia.pub Based on sequence homology and substrate preference, the GH3 proteins in the model plant Arabidopsis thaliana are categorized into three groups. nih.govencyclopedia.pub Group II GH3 enzymes are primarily responsible for conjugating the natural auxin, indole-3-acetic acid (IAA), and synthetic auxins like 2,4-D, with amino acids. nih.govoup.com

Biochemical analyses of GH3 proteins from a wide array of plant species have been conducted to catalog their conjugation activity. oup.com Several GH3 proteins were found to effectively catalyze the formation of 2,4-D-glutamate. nih.govoup.com Kinetic studies have determined the catalytic efficiencies of these enzymes with various substrates. For example, at substrate concentrations of 1–2 mM of 2,4-D, many GH3 proteins approach their maximum reaction velocity (Vmax), with Michaelis constants (Km) generally below 800 μM, indicating a high affinity for the herbicide. oup.com However, some isoforms, such as PpGH3.2 and SmXP_002981880, have shown significantly higher Km values for 2,4-D (2.7 and 2.5 mM, respectively), suggesting lower affinity. oup.com

Table 1: Kinetic Parameters of Selected GH3 Enzymes with 2,4-D This table presents kinetic data for various GH3 homologs, illustrating their catalytic efficiency in conjugating 2,4-D. Data is synthesized from research on GH3 substrate specificity. oup.com

Enzyme IDOrganismKm (µM) for 2,4-DVmax (relative units)Amino Acid Preference
AtGH3.5Arabidopsis thaliana~750ModerateAspartate, Glutamate
PpGH3.2Physcomitrella patens2700LowAspartate, Glutamate
SmXP_002981880Selaginella moellendorffii2500LowAspartate, Glutamate
OsGH3.8Oryza sativa<800HighAspartate, Glutamate
ZmGH3Zea mays<800HighAspartate, Glutamate

Interestingly, while several GH3 proteins can form 2,4-D-aspartate and 2,4-D-glutamate conjugates, the metabolic fate of these conjugates can differ. For instance, in Arabidopsis and soybean, 2,4-D-Asp/Glu conjugates can be hydrolyzed by certain amidohydrolases, releasing the free, active 2,4-D back into the cell. nih.govoup.com

Precursors and Metabolic Flux in Conjugation Reactions

The primary precursors for the biosynthesis of this compound are the xenobiotic 2,4-D, the amino acid L-glutamic acid, and the energy source ATP. nih.govnih.gov The availability of these substrates directly influences the rate, or metabolic flux, of the conjugation reaction.

Availability of L-Glutamic Acid as a Co-substrate

The synthesis of 2,4-D-glutamic acid is contingent upon the intracellular availability of L-glutamic acid, which serves as the co-substrate in the conjugation reaction. L-glutamic acid is a central amino acid in plant metabolism, acting as a building block for proteins and a key player in nitrogen assimilation and transport. Its availability is directly linked to the plant's primary metabolic status, particularly nitrogen and carbon metabolism. A sufficient pool of L-glutamic acid is necessary for the conjugation process to occur efficiently. In many dicotyledonous plants, glutamic acid, along with aspartic acid, are the primary amino acids used for conjugating 2,4-D. researchgate.netnih.gov Studies have shown that in soybean cotyledon callus tissues, exogenously supplied 2,4-D-glutamic acid can be converted back to free 2,4-D, indicating that this conjugation is a reversible homeostatic mechanism. nih.gov

Integration with Central Carbon Metabolism Pathways

The conjugation of 2,4-D with L-glutamic acid is intrinsically linked to the central carbon metabolism of the plant. L-glutamic acid is synthesized via the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway, which incorporates ammonia (B1221849) into α-ketoglutarate. Alpha-ketoglutarate is a key intermediate in the Krebs cycle (also known as the citric acid cycle), a core component of cellular respiration and central carbon metabolism.

Species-Specific Variations in Conjugation Profiles

The metabolism of 2,4-D, and specifically the formation of amino acid conjugates like 2,4-D-glutamic acid, varies significantly among different plant species. nih.gov These differences in metabolic pathways are a major determinant of a plant's tolerance or susceptibility to 2,4-D. researchgate.netnih.gov Generally, a clear distinction is observed between dicotyledonous and monocotyledonous plants. researchgate.netnih.gov

Formation in Glycine (B1666218) max (Soybean) Cell Cultures

In soybean (Glycine max), a dicotyledonous plant, the conjugation of 2,4-D with amino acids is a predominant metabolic pathway. nih.govnih.gov Studies using soybean cell suspension cultures have demonstrated that 2,4-D is extensively metabolized, with amino acid conjugates being the major metabolite fraction. nih.gov Among these, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid and N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid are significant products that accumulate in the plant tissues. nih.govnih.gov Research on soybean cotyledon callus tissues has further confirmed the in vivo metabolic conversion of 2,4-D-glutamic acid to free 2,4-D and other conjugates, highlighting its role in the plant's strategy for managing the herbicide. nih.gov

Table 1: Predominant 2,4-D Metabolite Fractions in Soybean vs. Wheat Cell Cultures

Plant Species Plant Type Predominant Metabolite Fraction
Glycine max (Soybean) Dicot Amino Acid Conjugates
Triticum aestivum (Wheat) Monocot β-D-glucoside Conjugates

Data sourced from scientific studies on 2,4-D metabolism in plant cell cultures. nih.gov

Comparative Analysis Across Plant Taxa (e.g., Bean, Cereals)

A comparative analysis of 2,4-D metabolism across different plant taxa reveals distinct strategies for detoxification. nih.gov

Dicotyledonous Plants (e.g., Bean, Soybean): In dicots like bean and soybean, the primary detoxification route involves direct conjugation of the 2,4-D molecule with amino acids, leading to the accumulation of 2,4-D-glutamic acid and 2,4-D-aspartic acid. researchgate.netnih.gov Another significant pathway in these species is the hydroxylation of the aromatic ring, followed by conjugation with sugars to form glucosides. nih.gov In many dicots, the amino acid conjugates are considered reversible, meaning they can be hydrolyzed back to the active 2,4-D molecule, which contributes to the herbicide's phytotoxic effects in susceptible species. nih.govresearchgate.net

Monocotyledonous Plants (e.g., Cereals): In contrast, monocots such as cereals (e.g., wheat) exhibit a different metabolic profile. nih.gov The predominant metabolites in these plants are glucose esters, formed by the conjugation of 2,4-D's carboxylic acid group with glucose. researchgate.netnih.gov While amino acid conjugation can occur, it is a much less significant pathway compared to sugar conjugation. nih.gov These metabolite conjugates in monocots are generally considered to be formed irreversibly, leading to permanent detoxification and contributing to the natural tolerance of cereals to 2,4-D. researchgate.net

Table 2: Major 2,4-D Conjugates in Different Plant Taxa

Plant Taxa Example Species Major Conjugate Type Specific Metabolites Identified
Dicot Soybean (Glycine max), Bean Amino Acid Conjugates N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid, N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid nih.gov
Monocot Wheat (Triticum aestivum), Cereals Sugar Conjugates (Esters) 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose nih.gov

This table summarizes the primary differences in 2,4-D conjugation pathways between dicotyledonous and monocotyledonous plants based on published research.

Metabolic Fate and Reversibility of 2,4 Dichlorophenoxyacetylglutamic Acid

Deconjugation Pathways: Hydrolysis of the Amide Linkage

Identification and Characterization of Amidohydrolases

While specific amidohydrolases responsible for the hydrolysis of 2,4-D-Glu have not been isolated and characterized in detail, evidence points to the involvement of the IAA-LEUCINE RESISTANT 1 (ILR1)-like family of enzymes. nih.gov This family of amidohydrolases is known to cleave the amide bond between the plant hormone indole-3-acetic acid (IAA) and various amino acid conjugates, thereby regulating auxin homeostasis. nih.govnih.gov

The ILR1-like family in Arabidopsis thaliana includes several members with varying substrate specificities, such as ILR1, IAR3, ILL1, ILL2, ILL3, and ILL6. researchgate.net For instance, ILR1 from Arabidopsis is known to hydrolyze several IAA-amino acid conjugates, with a preference for those involving phenylalanine, leucine, and tyrosine, but it can also act on IAA-Glu with lower efficiency. ebi.ac.uk The observation that 2,4-D-Glu can be hydrolyzed back to free 2,4-D in plants suggests that members of this enzyme family may also recognize synthetic auxin conjugates like 2,4-D-Glu as substrates. nih.govnih.gov This indicates a degree of promiscuity in these enzymes, allowing them to act on structurally similar xenobiotic conjugates. Further research is required to isolate and characterize the specific ILR1-like enzymes that exhibit the highest activity towards 2,4-D-Glu and to elucidate their precise roles in 2,4-D metabolism.

Kinetic Studies of 2,4-D-Glutamic Acid Hydrolysis

Detailed kinetic studies providing specific parameters such as Km and kcat for the enzymatic hydrolysis of 2,4-D-Glu are currently limited in the scientific literature. However, metabolic studies in Arabidopsis thaliana have provided insights into the efficiency of this process in vivo. When Arabidopsis seedlings were treated with 2,4-D-Glu, a significant conversion to free 2,4-D was observed, demonstrating that this is a biologically relevant and efficient pathway. nih.gov

The hydrolysis of 2,4-D-Glu to free 2,4-D appears to be a rapid process, as evidenced by the induction of auxin-responsive gene expression shortly after treatment with the conjugate. nih.gov Interestingly, the proportion of free 2,4-D generated from the conjugate remained relatively constant across different initial concentrations of 2,4-D-Glu, suggesting that the hydrolytic machinery is not easily saturated under the experimental conditions tested. nih.gov The following table summarizes the distribution of 2,4-D and its metabolites in Arabidopsis seedlings after treatment with 2,4-D-Glu, illustrating the extent of its hydrolysis.

Metabolite Distribution in Arabidopsis Seedlings Treated with 2,4-D-Glutamic Acid

Treatment Concentration2,4-D-Glu (%)Free 2,4-D (%)2,4-D-Asp (%)
0.05 µM88.111.9Not Detected
0.5 µM85.713.60.7

Data adapted from Eyer et al., 2016. nih.gov

Role in Xenobiotic Homeostasis and Storage in Plants

The formation and subsequent hydrolysis of 2,4-D-Glu are integral to the plant's strategy for managing xenobiotic compounds. This process of conjugation and deconjugation allows the plant to maintain a dynamic equilibrium, or homeostasis, of the active herbicide, effectively storing it in a temporarily inactive form.

Sequestration and Compartmentalization Mechanisms

Once formed, xenobiotic conjugates like 2,4-D-Glu can be sequestered in specific subcellular compartments to minimize their interaction with sensitive metabolic pathways. The primary site for the storage of such conjugates is the vacuole. unl.eduunl.edu Transport into the vacuole is often mediated by specific transporters, such as those from the ATP-binding cassette (ABC) family, which recognize the conjugated molecule. montclair.edu

By compartmentalizing 2,4-D-Glu in the vacuole, the plant can effectively reduce the concentration of the active herbicide in the cytoplasm, where it exerts its phytotoxic effects. This sequestration serves as a temporary detoxification mechanism, as the conjugate can be released back into the cytoplasm and hydrolyzed to regenerate the active 2,4-D.

Regeneration of Parent Compound from Conjugates

The hydrolysis of 2,4-D-Glu is a clear example of the regeneration of a parent xenobiotic from its stored conjugate form. nih.govnih.gov This reversibility is a key feature of the metabolic fate of 2,4-D in plants and distinguishes amino acid conjugation from other metabolic pathways that lead to permanent detoxification, such as ring hydroxylation. montclair.edu The release of free 2,4-D from the conjugate pool can provide a sustained level of the active herbicide within the plant tissues, contributing to its long-term effects.

The balance between conjugation and deconjugation is likely tightly regulated, although the specific factors controlling this equilibrium are not yet fully understood. This dynamic interplay allows the plant to modulate the levels of active 2,4-D in response to changing physiological conditions.

Potential for Further Biotransformation of the Conjugate Moiety

The metabolic fate of the glutamic acid moiety after its cleavage from the 2,4-D molecule is not well-documented in the context of xenobiotic metabolism. However, drawing parallels from the metabolism of glutathione-xenobiotic conjugates, it is plausible that the released glutamic acid enters the general amino acid pool of the cell.

In the well-studied pathway of glutathione (B108866) S-conjugate metabolism, the glutamic acid and glycine (B1666218) residues of glutathione are sequentially cleaved off, leaving a cysteine-xenobiotic conjugate. unl.edunih.govnih.gov The released glutamic acid would then be available for various metabolic processes, including protein synthesis or energy metabolism. It is reasonable to hypothesize a similar fate for the glutamic acid released from 2,4-D-Glu, where it would be re-integrated into the plant's primary metabolism. However, specific studies tracking the fate of the glutamic acid portion of 2,4-D-Glu are needed to confirm this.

Biological Roles and Physiological Implications in Plants Non Human Context

Modulation of Auxin Signaling and Activity

As a conjugate of the synthetic auxin 2,4-D, 2,4-D-Glu is intrinsically linked to the auxin signaling pathway in plants. The parent compound, 2,4-D, mimics the natural plant hormone indole-3-acetic acid (IAA) but is more stable and resistant to degradation by the plant xtbg.ac.cnresearchgate.net. This allows it to persistently stimulate auxin response pathways, leading to the characteristic herbicidal effects. Research has shown that 2,4-D-Glu itself is not an inert detoxification product but retains biological activity, influencing auxin signaling, albeit differently than its parent compound.

Impact on Plant Growth and Development Phenotypes

Both 2,4-D and its glutamic acid conjugate, 2,4-D-Glu, exert significant influence over plant growth, primarily through the TIR1/AFB auxin-mediated signaling pathway nih.govnih.gov. At high concentrations, 2,4-D leads to uncontrolled and unsustainable growth in susceptible dicot plants, resulting in phenotypes such as stem curl-over, leaf withering, epinasty (downward bending of leaves), and eventual plant death xtbg.ac.cnmt.gov.

Studies on Arabidopsis thaliana have demonstrated that 2,4-D-Glu also exhibits auxinic activity, capable of inhibiting primary root growth nih.govresearchgate.net. While generally less potent than the free 2,4-D, the application of 2,4-D-Glu can induce a clear, dose-dependent reduction in the development of the primary root and stimulate the formation of lateral roots nih.gov. This indicates that the conjugation of 2,4-D to glutamic acid modulates but does not eliminate its biological activity. The differential effects on cell division and elongation are notable; 2,4-D is known to preferentially trigger cell division, whereas other auxins like NAA primarily affect cell elongation researchgate.net. The over-stimulation of these growth processes by persistent auxinic compounds like 2,4-D and its active metabolites ultimately leads to the disruption of normal development and mortality in susceptible species uwa.edu.au.

Interaction with Endogenous Phytohormone Pathways

The application of 2,4-D, and by extension the presence of its active metabolites like 2,4-D-Glu, triggers a cascade of interactions with other critical phytohormone pathways, particularly those of ethylene (B1197577) and abscisic acid (ABA). High concentrations of auxinic herbicides are known to induce the biosynthesis of ethylene and ABA, which promotes senescence and contributes to the herbicidal effect researchgate.netnih.gov.

In Arabidopsis, 2,4-D treatment has been shown to upregulate genes associated with ethylene and ABA synthesis researchgate.net. At low concentrations, 2,4-D induces genes encoding key enzymes in ethylene biosynthesis, such as ACC synthase and ACC oxidase. At higher, herbicidal concentrations, it induces the expression of genes involved in both ABA biosynthesis and signaling nih.gov. The overproduction of ethylene is a well-documented response to auxinic herbicides and is linked to symptoms like epinasty xtbg.ac.cn. The interaction is complex; ethylene signaling can inhibit ABA signaling in seeds, while ABA inhibition of root growth requires a functional ethylene signaling pathway researchgate.netnih.gov. This crosstalk between the auxin, ethylene, and ABA pathways is a critical component of the physiological disruption caused by 2,4-D and its metabolites, leading to growth inhibition and senescence nih.govsemanticscholar.org.

Contribution to Herbicide Resistance Mechanisms

The evolution of herbicide resistance in weeds is a significant challenge in agriculture. For 2,4-D, a primary mechanism of resistance in many broadleaf weed species is non-target-site resistance (NTSR), which often involves the rapid metabolism and detoxification of the herbicide illinois.edu. The conjugation of 2,4-D to glutamic acid is a key step in this metabolic detoxification process.

Enhanced Metabolism and Detoxification in Resistant Plant Biotypes

Resistant plant biotypes are often characterized by their ability to metabolize 2,4-D more rapidly than susceptible biotypes. This enhanced metabolism prevents the herbicide from accumulating to lethal concentrations at its site of action. Studies in various weed species, including Palmer amaranth (B1665344) (Amaranthus palmeri) and common waterhemp (Amaranthus tuberculatus), have confirmed that resistance is mediated by a faster rate of 2,4-D degradation cambridge.orgresearchgate.netbioone.org.

This rapid detoxification is frequently mediated by the cytochrome P450 monooxygenase family of enzymes, which can hydroxylate the 2,4-D molecule, often as a precursor to conjugation researchgate.netfrontiersin.org. The application of P450 inhibitors, such as malathion, can reverse 2,4-D resistance in these biotypes, confirming the role of these enzymes researchgate.netfrontiersin.org. The stark difference in metabolic rates is a hallmark of this resistance mechanism.

Table 1: Comparison of 2,4-D Metabolism Rates in Resistant vs. Susceptible Weed Biotypes
Weed SpeciesBiotypeMetricValueSource
Common Waterhemp (Amaranthus tuberculatus)ResistantHalf-life of [14C] 2,4-D22 hours researchgate.net
SusceptibleHalf-life of [14C] 2,4-D105 hours
Palmer Amaranth (Amaranthus palmeri)Resistant (KCTR)Metabolism at 24 HAT~30% cambridge.orgbioone.org
Metabolism at 72 HAT~20-30% more than susceptible
Susceptible (KSS)Metabolism at 24 HAT&lt;10%
Metabolism at 72 HAT-

Differential Conjugation Patterns in Susceptible vs. Resistant Plants

The fate of 2,4-D within a plant cell involves several metabolic pathways, with conjugation to amino acids or sugars being a primary route nih.gov. The formation of 2,4-D-Glu and 2,4-D-Asp (2,4-Dichlorophenoxyacetylaspartic acid) represents a major detoxification pathway. However, the pattern and products of this conjugation can differ significantly between resistant and susceptible plants.

In resistant populations of species like corn poppy (Papaver rhoeas), enhanced metabolism can lead to the formation of hydroxy metabolites that are not detected in susceptible plants frontiersin.org. This suggests that resistant biotypes not only conjugate 2,4-D faster but may also utilize different, more effective detoxification pathways that lead to non-phytotoxic end products mdpi.com.

Conversely, in some susceptible species, the formation of amino acid conjugates like 2,4-D-Glu can be a reversible process. These conjugates can be stored and later hydrolyzed back to the active, free 2,4-D, effectively acting as a temporary sink that fails to provide permanent detoxification nih.gov. In contrast, resistant plants often immobilize or further degrade the conjugates, preventing the release of the active herbicide. For example, some resistant biotypes exhibit reduced translocation of 2,4-D from the treated leaf, effectively sequestering the herbicide and its metabolites away from sensitive meristematic tissues mdpi.comnih.gov. In susceptible plants, 2,4-D remains more mobile and is translocated throughout the plant, leading to systemic effects nih.gov.

Interactions with Cellular Processes

The herbicidal action of 2,4-D, driven by both the parent molecule and its active conjugates like 2,4-D-Glu, stems from the massive disruption of normal cellular processes. The sustained, high-level auxin signal triggers abnormal changes in protein synthesis and the production of other signaling molecules.

One of the key effects of 2,4-D is the alteration of protein production xtbg.ac.cn. Studies have shown that in susceptible tissues, exposure to 2,4-D leads to an increase in the levels of soluble protein and gross RNA cambridge.org. This reflects the auxin-induced overstimulation of gene expression and protein synthesis machinery as the plant uncontrollably attempts to grow. The herbicidal mechanism also involves inducing the production of excessive free radicals, which causes cellular damage and eventually leads to the plant starving as it expends energy to detoxify these reactive molecules uwa.edu.au. Furthermore, as previously discussed, 2,4-D and its metabolites profoundly influence the biosynthesis of ethylene, a key regulator of senescence and cell death xtbg.ac.cnresearchgate.net. The disruption of these fundamental cellular activities—protein synthesis, hormonal balance, and management of oxidative stress—underlies the potent herbicidal effects observed in susceptible plants.

Analytical Methodologies for Detection, Identification, and Quantification of 2,4 Dichlorophenoxyacetylglutamic Acid

Chromatographic Techniques for Metabolite Profiling

Chromatography is the cornerstone for separating 2,4-Dichlorophenoxyacetylglutamic acid from its parent compound and other related metabolites within a sample extract. The choice of technique depends on the analyte's properties and the analytical objective, such as routine quantification or detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of 2,4-D and its derivatives. The presence of the dichlorophenyl ring in the this compound molecule provides a chromophore that absorbs UV light, enabling its detection.

Detailed research findings indicate that for the parent compound 2,4-D, separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govnih.gov A mobile phase consisting of an acidified water-acetonitrile gradient is commonly employed. nih.gov For instance, a gradient elution with acetonitrile and 0.02 M ammonium acetate containing 0.1% formic acid at a flow rate of 1.0 mL/min has been successfully used. nih.govnih.gov Detection is often set at a wavelength of 230 nm, which corresponds to a significant absorbance peak for the 2,4-D molecule. nih.govnih.gov While specific studies focusing solely on the HPLC-UV analysis of the glutamic acid conjugate are not prevalent, these established methods for 2,4-D provide a strong foundation for its detection, given the shared chromophoric structure. The calibration curve for 2,4-D has been shown to be linear over a range of 0.1–400 mg/L. nih.govnih.gov

Table 1: Typical HPLC-UV Parameters for 2,4-D Analysis

Parameter Value
Column XDB-C18 nih.gov
Mobile Phase Acetonitrile and 0.02 M ammonium acetate (with 0.1% formic acid) nih.gov
Detection Wavelength 230 nm nih.govnih.gov
Flow Rate 1.0 mL/min nih.gov

| Linear Range | 0.1–400 mg/L nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification and unambiguous identification of this compound. This technique combines the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

In studies on Arabidopsis seedlings, a highly sensitive ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method was developed for the target profiling of 2,4-D metabolites, including the glutamic acid conjugate (2,4-D-Glu). ukm.my The analysis is typically performed in negative electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) program. ukm.myacs.org For 2,4-D-Glu, the specific transition of mass-to-charge ratio (m/z) 348 → 161 is monitored. ukm.my The method's precision and accuracy have been validated through spiking experiments in crude plant extracts, with mean precision reported at 6.0% relative standard deviation (RSD) and mean accuracy at 5.9% bias. ukm.my The use of stable isotope-labeled internal standards, such as [¹³C₂,¹⁵N]-2,4-D-Glu, is critical for accurate quantification by correcting for matrix effects and variations in extraction recovery. ukm.my

Table 2: UHPLC-MS/MS Parameters for 2,4-D-Glutamic Acid Quantification

Parameter Value Source
Instrument UHPLC coupled to a Tandem Mass Spectrometer ukm.my
Ionization Mode Negative Electrospray Ionization (ESI) ukm.myacs.org
Monitored Transition (MRM) m/z 348 → 161 ukm.my
Internal Standard [¹³C₂,¹⁵N]-2,4-D-Glu ukm.my
Mean Precision (RSD) 6.0% ukm.my

| Mean Accuracy (Bias) | 5.9% | ukm.my |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the high polarity and low volatility of amino acid conjugates like this compound, direct analysis by GC-MS is not feasible. sigmaaldrich.com Therefore, a chemical modification step known as derivatization is mandatory to make the analyte suitable for GC analysis. sigmaaldrich.comnih.gov

Derivatization aims to replace active hydrogens on polar functional groups (e.g., -COOH, -NH₂, -OH) with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. sigmaaldrich.com Common derivatization techniques for amino acids and related polar metabolites include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Acylation and Esterification: This is often a two-step process. The carboxyl group is first esterified (e.g., with methanol or propanol), followed by acylation of the amino and hydroxyl groups using reagents like pentafluoropropionic anhydride (PFPA). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel or synthesized compounds. While not used for routine quantification due to its lower sensitivity compared to mass spectrometry, NMR provides detailed information about the chemical structure, connectivity, and spatial relationships of atoms within a molecule. helixchrom.com

For the confirmation of synthesized 2,4-D-amino acid conjugates, including this compound, both one-dimensional (¹H NMR) and two-dimensional NMR experiments are utilized. ukm.my Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to verify the correct structure and confirm the covalent linkage between the 2,4-D moiety and the glutamic acid. ukm.myuwa.edu.au This definitive structural confirmation is crucial for validating analytical standards and for identifying unknown metabolites isolated from biological samples. helixchrom.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, serving as a powerful tool for confirming the identity of known compounds and for proposing formulas for unknown metabolites.

In the context of this compound analysis, HRMS is used to verify the structure of synthesized standards. ukm.my By comparing the experimentally measured accurate mass with the theoretically calculated mass for the proposed chemical formula (C₁₃H₁₃Cl₂NO₆), the identity of the conjugate can be confirmed with a high degree of confidence. This technique is complementary to NMR and MS/MS, providing an additional layer of certainty in structural elucidation. ukm.myuwa.edu.au

Sample Preparation and Extraction Protocols for Complex Biological Matrices (e.g., plant tissues, callus cultures)

The successful analysis of this compound from complex biological matrices like plant tissues and callus cultures is highly dependent on the efficiency of the sample preparation and extraction protocol. ukm.mynih.gov The goal is to effectively isolate the target analyte from interfering matrix components while ensuring high recovery.

For plant tissues, a robust method involves homogenization of the tissue in a cold buffer, such as 50 mM sodium phosphate (pH 7.0). ukm.my A sophisticated two-step purification procedure has been developed that combines ion-exchange solid-phase extraction (SPE) followed by immunoaffinity chromatography. ukm.my This approach allows for the class-specific isolation of 2,4-D and its amino acid conjugates, effectively pre-concentrating the analytes from the plant matrix. ukm.my The use of internal standards added at the beginning of the extraction process is essential to monitor and correct for analyte losses during sample preparation. ukm.my

For callus cultures, which are disorganized masses of plant cells, extraction protocols are similar in principle. The callus tissue is typically harvested and extracted with solvents like methanol or acetonitrile to precipitate proteins and extract small molecules. ukm.mynih.gov Studies on soybean root callus have utilized diethyl ether and water partitioning to separate free 2,4-D, amino acid conjugates, and more polar water-soluble metabolites. nih.gov Subsequent cleanup steps, often involving SPE, are necessary before instrumental analysis to remove salts, sugars, and other interfering compounds. uwa.edu.au

Table 3: Mentioned Compounds

Compound Name Abbreviation
2,4-Dichlorophenoxyacetic acid 2,4-D
This compound 2,4-D-Glu
Acetonitrile -
Formic Acid -
Ammonium Acetate -
Methanol -
Diethyl Ether -
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA

Advanced Isotope Tracing Techniques for Metabolic Pathway Elucidation

Advanced isotope tracing techniques are powerful methodologies for elucidating the metabolic fate of xenobiotics, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), and its transformation into various metabolites, including this compound. These techniques involve the use of isotopically labeled compounds, where one or more atoms are replaced by a heavier, stable isotope (e.g., ¹³C, ¹⁵N) or a radioactive isotope (e.g., ¹⁴C). By introducing these labeled molecules into a biological system, researchers can track the movement and transformation of the atoms through metabolic pathways. The distinct mass or radioactive signature of the isotopes allows for the precise identification and quantification of downstream metabolites, providing definitive evidence of metabolic conversions.

Research Findings from Isotope Tracing Studies

Research into the metabolism of 2,4-D in plants has utilized isotope tracing to identify its various metabolic products. One of the key metabolic pathways for 2,4-D is its conjugation with amino acids. uwa.edu.au Studies have shown that in several plant species, 2,4-D can form amide-linked conjugates with amino acids, with aspartic acid and glutamic acid being predominant. uwa.edu.au

In studies on Arabidopsis thaliana, the formation of this compound (2,4-D-Glu) has been definitively identified in plants treated with 2,4-D. nih.govplos.org To accurately quantify this metabolite, a sensitive liquid chromatography-mass spectrometry (LC-MS) method was developed, which employed an isotopically labeled internal standard, [¹³C₂,¹⁵N]-2,4-D-Glu. nih.govplos.org The use of such standards is crucial for precise quantification as it corrects for any loss of the analyte during sample preparation and analysis. The detection of 2,4-D-Glu in these experiments confirms that the conjugation of 2,4-D with glutamic acid is a metabolic pathway for this herbicide in plants. nih.govplos.org

The general approach in these studies involves introducing the isotopically labeled 2,4-D to the biological system (e.g., whole plants or cell cultures) and then extracting the metabolites at various time points. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or radiometric detectors are then used to separate, identify, and quantify the parent compound and its labeled metabolites. The presence of the isotopic label in a molecule like this compound provides direct evidence that it is a metabolic product of 2,4-D.

Below is a data table summarizing the findings from relevant research that has utilized isotope tracing to study the formation of 2,4-D amino acid conjugates.

Labeled Compound UsedBiological SystemKey Labeled Metabolite(s) IdentifiedAnalytical MethodologyResearch Focus
[¹³C₂,¹⁵N]-2,4-D-Glu (as internal standard)Arabidopsis thalianaThis compound (2,4-D-Glu)Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Quantification of 2,4-D-Glu in plants treated with 2,4-D. nih.govplos.org
[¹⁴C]-2,4-DWild Radish (Raphanus raphanistrum)Major metabolite identified as glucose ester; amino acid conjugates (including with glutamate) are known major pathways in other species. uwa.edu.auHigh-Performance Liquid Chromatography (HPLC) with radiometric detectionIdentification of major 2,4-D metabolites. uwa.edu.au
[¹²C]/[¹³C]-2,4-D mixtureWild Radish (Raphanus raphanistrum)Metabolites of 2,4-DHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Determining the mass of metabolites by looking for a specific isotope pattern. uwa.edu.au

Environmental Dynamics and Microbial Interactions of 2,4 Dichlorophenoxyacetylglutamic Acid As a Metabolite of 2,4 D

Microbial Degradation Pathways of 2,4-D and its Metabolites

Scientific literature does not provide specific microbial degradation pathways for 2,4-Dichlorophenoxyacetylglutamic acid. The research on the biodegradation of 2,4-D is extensive, detailing the breakdown of the parent molecule. This process is primarily driven by enzymatic activities of microorganisms found in the environment. nih.govresearchgate.net

Aerobic and Anaerobic Biotransformation Routes

There is no specific information available on the aerobic and anaerobic biotransformation routes for this compound.

In contrast, the biotransformation of 2,4-D is well-studied.

Aerobic degradation is rapid, with half-lives in aerobic mineral soils and aquatic environments reported to be as short as 6.2 and 15 days, respectively. wikipedia.orgcdc.gov The process typically begins with the cleavage of the ether bond. nih.gov

Anaerobic degradation of 2,4-D is significantly slower and less understood. frontiersin.org Its half-life under anaerobic aquatic conditions can range from 41 to 333 days. wikipedia.orgcdc.govacs.org Biotransformation under these conditions can lead to metabolites like 4-chlorophenol (B41353) and phenol. acs.org

Identification of Key Microbial Strains (e.g., Sphingomonas, Pseudomonas, Cupriavidus)

No microbial strains have been specifically identified for the degradation of this compound.

However, numerous bacterial and fungal strains are known to degrade the parent compound, 2,4-D. Key bacterial genera include Cupriavidus, Sphingomonas, Pseudomonas, Achromobacter, and Burkholderia. mdpi.comnih.govfrontiersin.org Fungal genera such as Aspergillus, Penicillium, Mortierella, and Umbelopsis also play a role in its degradation. mdpi.comresearchgate.net

Key Microbial Genera in 2,4-D Degradation
Bacteria
Cupriavidus
Sphingomonas
Pseudomonas
Achromobacter
Burkholderia
Fungi
Aspergillus
Penicillium
Mortierella
Umbelopsis

Enzymatic and Genetic Basis of Microbial Catabolism

The enzymatic and genetic basis for the microbial catabolism of this compound has not been described in the available literature. Research has instead focused on the genetic and enzymatic systems responsible for 2,4-D degradation.

Role of tfd Genes and their Products (e.g., α-ketoglutarate-dependent dioxygenase, 2,4-DCP hydroxylase, chlorocatechol dioxygenase)

The role of tfd genes and their products in the breakdown of this compound is unknown.

The catabolism of 2,4-D is famously encoded by the tfd (two, four-D) gene cluster, particularly well-characterized in the bacterium Cupriavidus necator JMP134. nih.govnih.gov This pathway involves a series of enzymes that sequentially break down the herbicide. nih.govresearchgate.net

tfdA : Encodes the α-ketoglutarate-dependent 2,4-D dioxygenase, which initiates the pathway by converting 2,4-D into 2,4-DCP. mdpi.comnih.govnih.gov

tfdB : Encodes the 2,4-DCP hydroxylase, which converts 2,4-DCP to 3,5-dichlorocatechol. mdpi.comresearchgate.net

tfdC : Encodes chlorocatechol 1,2-dioxygenase, which cleaves the aromatic ring of 3,5-dichlorocatechol. mdpi.comnih.gov

tfdD, tfdE, tfdF : Encode enzymes (chloromuconate cycloisomerase, chlorodienelactone hydrolase, and maleylacetate (B1240894) reductase, respectively) that further process the intermediates, eventually funneling them into the central tricarboxylic acid (TCA) cycle. mdpi.comnih.govresearchgate.net

Functional Genomics and Metagenomics Approaches

There are no studies applying functional genomics or metagenomics to investigate the degradation of this compound.

These approaches have been applied to 2,4-D-contaminated environments to understand the diversity of catabolic pathways and identify novel genes and proteins involved in its degradation. nih.gov Metagenomic analysis helps reveal the collective metabolic potential of a microbial community in a contaminated site, offering insights for enhanced bioremediation strategies.

Fate in Diverse Environmental Compartments (Soil, Water, Ice)

The specific fate of this compound in soil, water, or ice has not been detailed in scientific research.

The environmental fate of 2,4-D is well-documented and varies significantly by compartment and condition:

Soil : 2,4-D is generally not persistent in soil due to rapid microbial degradation, with a half-life often around 10 days in warm, moist conditions. juniperpublishers.comorst.eduinchem.org Its mobility can be high in mineral soils with low organic matter, creating a potential for leaching. wikipedia.orgacs.org Persistence increases in cold, dry, or acidic soils. juniperpublishers.cominchem.org

Water : In aerobic aquatic systems, the half-life of 2,4-D is approximately 15 days. wikipedia.orgacs.org It is much more persistent under anaerobic conditions. wikipedia.orgacs.org Due to its water solubility, it is sometimes detected at low concentrations in streams and shallow groundwater. wikipedia.orgnih.gov

Ice : Studies on the Greenland Ice Sheet have shown that microbial communities are capable of degrading 2,4-D, even in cold environments. nih.gov This indicates that ice sheets are not merely reservoirs for such pollutants but can be sites of active biodegradation, albeit at slow rates. nih.gov The degradation potential on the ice surface has been estimated at up to 1 nmol per square meter per day. nih.gov

Impact of Environmental Factors on Conjugate Stability and Degradation

pH, Temperature, and Moisture Effects

The stability of the amide bond linking the 2,4-Dichlorophenoxyacetic acid moiety to glutamic acid is a key determinant of the conjugate's persistence. Environmental pH, temperature, and moisture levels can directly influence the rate of both chemical (abiotic) and biological (biotic) degradation processes.

pH: The pH of the soil and water matrix can significantly affect the stability of this compound. While specific studies on this conjugate are limited, the degradation of the parent compound, 2,4-D, is known to be pH-dependent. nih.gov Generally, microbial activity, a primary driver of degradation, is optimal in near-neutral pH conditions. nih.gov Extreme pH values, both acidic and alkaline, can hinder the growth and enzymatic activity of many soil microorganisms, thereby slowing down the degradation of the conjugate. Furthermore, the chemical hydrolysis of the amide bond in the conjugate may be influenced by pH, although this is likely a slower process compared to microbial degradation under typical environmental conditions. Sorption of the parent 2,4-D to soil particles is also influenced by pH, which in turn affects its availability for microbial attack. nih.gov Alkaline pH can decrease the sorption of 2,4-D, potentially increasing its availability in the soil solution for degradation or leaching. nih.gov

Temperature: Temperature is a critical factor controlling the rate of microbial metabolism and, consequently, the degradation of organic compounds in the environment. cdc.gov The degradation of 2,4-D generally increases with rising temperatures within a certain range that is optimal for microbial growth and enzyme activity. cdc.gov It can be inferred that the breakdown of this compound would follow a similar trend. Higher temperatures accelerate the enzymatic reactions involved in cleaving the glutamic acid moiety and degrading the parent 2,4-D molecule. Conversely, at low temperatures, microbial activity is significantly reduced, leading to a much slower degradation rate and increased persistence of the conjugate in the environment.

Moisture: Water is essential for microbial life and plays a pivotal role in the degradation of soil contaminants. Soil moisture content directly impacts the activity of microorganisms and the diffusion of substrates to them. oup.com Optimal moisture levels, typically between 50% and 80% of the soil's water-holding capacity, generally favor the microbial degradation of herbicides like 2,4-D. oup.com In the case of this compound, adequate moisture would be necessary to support the microbial populations responsible for its breakdown. Excessively dry conditions would limit microbial activity, while waterlogged (anoxic) conditions could shift the microbial community to anaerobic populations, which may degrade the compound at a different rate, often slower than aerobic degradation. cdc.gov

Table 1: Influence of Environmental Factors on the Degradation of 2,4-D (as a proxy for this compound)

Environmental FactorEffect on Degradation RateOptimal Conditions for Microbial Degradation
pH Highly influentialNear-neutral (6.5-7.5)
Temperature Increases with temperature (within a range)Mesophilic range (25-35°C)
Moisture Dependent on optimal levels for microbial activity50-80% of water-holding capacity

Influence of Microbial Community Structure

The degradation of this compound in the environment is predominantly a biological process driven by the diverse metabolic capabilities of soil and aquatic microbial communities. nih.gov The structure and composition of these communities are paramount in determining the rate and extent of the conjugate's breakdown.

The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the amide bond, releasing 2,4-D and glutamic acid. The ability to perform this initial cleavage would depend on the presence of microorganisms possessing the necessary amidase or peptidase enzymes. A diverse microbial community with a broad range of enzymatic capabilities would be more likely to efficiently carry out this initial transformation.

The structure of the microbial community can be influenced by a variety of factors, including soil type, organic matter content, agricultural practices, and the history of pesticide application. researchgate.net Soils with a history of 2,4-D exposure often exhibit enhanced degradation rates due to the enrichment of adapted microbial populations. researchgate.net It is plausible that such adapted communities would also be more efficient at degrading this compound.

Furthermore, the interactions between different microbial groups can also play a role. For instance, fungi may be involved in the initial transformation of the conjugate, making it more accessible to bacteria for complete mineralization. nih.gov The synergistic activities of a complex microbial consortium are often more effective in breaking down xenobiotic compounds than single microbial species. mdpi.com

Table 2: Key Microbial Genera Involved in the Degradation of 2,4-D

Microbial GenusKnown Degradation CapabilityRelevant Enzymes/Pathways
PseudomonasDegradation of 2,4-Dtfd genes, dioxygenases
CupriavidusMineralization of 2,4-Dtfd genes
AchromobacterDegradation of 2,4-D and related compoundsNot specified
SphingomonasBroad catabolic potential for aromatic compoundsNot specified
Rigidoporus (fungus)Degradation of 2,4-DLaccases, Cytochrome P450

Advanced Research Directions and Biotechnological Applications

Omics-Based Research for Comprehensive Metabolic Profiling

The application of omics technologies, such as proteomics, transcriptomics, and metabolomics, offers a holistic view of the cellular processes involved in the formation and fate of 2,4-Dichlorophenoxyacetylglutamic acid. These high-throughput methods are crucial for identifying the key molecular players and understanding the intricate regulatory networks that govern the conjugation and metabolism of 2,4-D in plants and other organisms.

Recent research has identified the GRETCHEN HAGEN3 (GH3) family of proteins as the primary enzymes responsible for conjugating auxins, including the synthetic auxin 2,4-D, with amino acids like glutamate (B1630785). nih.govoup.com Transcriptomic analyses of plants exposed to 2,4-D have shown significant changes in the expression of genes involved in auxin response, cellular amino acid metabolic processes, and xenobiotic transmembrane transport. frontiersin.org

Proteomic and transcriptomic studies are pivotal in identifying the specific GH3 enzymes that exhibit high activity towards 2,4-D and elucidating the regulatory mechanisms that control their expression. For instance, studies have systematically evaluated numerous GH3 proteins from various plant species, revealing that several can catalyze the formation of 2,4-D-glutamate conjugates. nih.gov Understanding the substrate specificity of these enzymes at a molecular level is a key area of ongoing research. oup.com

Future research in this area will likely focus on:

Identifying and characterizing the full suite of GH3 proteins involved in 2,4-D conjugation in various plant species, including both crops and weeds.

Investigating the transcriptional regulation of these GH3 genes in response to 2,4-D exposure, which can reveal the signaling pathways that trigger the conjugation process. frontiersin.org

Utilizing proteomics to quantify changes in the abundance of GH3 proteins and other related enzymes upon 2,4-D treatment, providing a direct measure of the cellular response.

Table 1: Key Enzyme Family in 2,4-D Amino Acid Conjugation

Enzyme FamilyFunctionSubstrates
GRETCHEN HAGEN3 (GH3)Catalyzes the ATP-dependent formation of amide-linked amino acid conjugates.Indole-3-acetic acid (IAA), 2,4-D, Jasmonic Acid

Metabolomics provides a powerful lens through which to view the dynamic changes in the cellular concentrations of 2,4-D, this compound, and other related metabolites. Studies in Arabidopsis thaliana have successfully utilized liquid chromatography-mass spectrometry (LC-MS) to quantify the in vivo levels of 2,4-D and its amino acid conjugates. nih.gov These studies have revealed that 2,4-D-glutamic acid is a significant metabolite and that its formation is a reversible process, allowing for the release of free 2,4-D within the plant. nih.gov

Future metabolomic studies will likely aim to:

Develop more sensitive and comprehensive analytical methods to detect a wider range of 2,4-D conjugates and their downstream catabolites.

Perform metabolic flux analysis to trace the flow of 2,4-D through various metabolic pathways, providing a quantitative understanding of conjugation and degradation rates.

Integrate metabolomic data with proteomic and transcriptomic data to build comprehensive models of the 2,4-D metabolic network.

Table 2: Observed in vivo Metabolic Conversions of 2,4-D Conjugates in Arabidopsis thaliana

Initial CompoundDetected Metabolites
2,4-D2,4-D-Glutamic acid, 2,4-D-Aspartic acid
2,4-D-Glutamic acidFree 2,4-D
2,4-D-Aspartic acidFree 2,4-D, 2,4-D-Glutamic acid

Synthetic Biology and Metabolic Engineering for Bioremediation

The principles of synthetic biology and metabolic engineering offer promising avenues for developing novel bioremediation strategies to tackle environmental contamination with 2,4-D and its metabolites. By harnessing the power of microbial metabolism, it is possible to design and construct microorganisms with enhanced capabilities for degrading these compounds.

Significant progress has been made in engineering microorganisms, such as Escherichia coli, for the complete biodegradation of 2,4-D. nih.gov This has been achieved by reconstructing the entire degradation pathway, which typically involves a series of enzymatic steps to break down the aromatic ring and release the chlorine atoms. The genes for these pathways are often found in naturally occurring 2,4-D-degrading bacteria. nih.gov

Synthetic biology approaches can be used to:

Assemble and optimize known 2,4-D degradation pathways in robust and easily cultivable microbial chassis.

Introduce novel enzymatic activities to enhance the degradation of persistent intermediates.

Develop biosensors to detect the presence of 2,4-D and its metabolites, which can be coupled with degradation pathways to create self-regulating bioremediation systems.

While much of the focus has been on the degradation of the parent 2,4-D molecule, the fate of its conjugates, such as this compound, in the environment is less understood. Plants have been shown to possess amidohydrolases that can cleave the amide bond of auxin conjugates, releasing the free auxin. nih.govnih.gov This provides a blueprint for engineering microorganisms with the ability to deconstruct 2,4-D amino acid conjugates.

Future strategies in this area could involve:

Identifying and cloning the genes for plant or bacterial amidohydrolases that are active on 2,4-D-glutamic acid.

Expressing these hydrolases in engineered microbes to enable them to break down the conjugate, releasing 2,4-D for subsequent degradation by the reconstructed pathways.

Developing strategies for the sequestration of 2,4-D conjugates, potentially through bio-adsorption or by engineering microbes to store the conjugate in a non-bioavailable form.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the interactions of small molecules with biological macromolecules at an atomic level. While specific studies on this compound are still emerging, the application of these techniques holds great promise for elucidating its behavior.

Computational approaches can be used to:

Model the binding of 2,4-D-glutamic acid to auxin receptors and compare it to the binding of 2,4-D and the natural auxin, indole-3-acetic acid (IAA). This can help to explain the observed bioactivity of the conjugate.

Perform molecular docking studies to predict the interaction of 2,4-D-glutamic acid with the active sites of conjugating enzymes (like GH3 proteins) and hydrolyzing enzymes (amidohydrolases). This can guide protein engineering efforts to create enzymes with improved activity or altered substrate specificity.

Use molecular dynamics simulations to study the conformational changes in both the ligand and the protein upon binding, providing a dynamic view of the molecular recognition process.

Employ quantum chemical methods to investigate the electronic properties of 2,4-D-glutamic acid, which can provide insights into its reactivity and metabolic fate.

These computational studies, when integrated with experimental data from omics and biochemical analyses, will provide a comprehensive and multi-scale understanding of the role of this compound in biological and environmental systems.

Structure-Activity Relationship (SAR) Studies for Conjugation Enzymes

The conjugation of the synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) to amino acids, forming products such as this compound, is a critical step in its metabolism and detoxification within plants. unl.edu This process is primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. nih.govbiorxiv.org Structure-Activity Relationship (SAR) studies in this area focus on understanding how the chemical structures of both the herbicide (the acyl substrate) and the specific GH3 enzyme influence the efficiency and specificity of the conjugation reaction.

Research has demonstrated that the ability of a GH3 enzyme to utilize an auxinic herbicide as a substrate is highly specific. For instance, several GH3 proteins from Arabidopsis thaliana that readily conjugate the natural auxin indole-3-acetic acid (IAA) show no significant activity with 2,4-D. nih.gov This highlights a key SAR principle: the enzyme's active site can distinguish between the indole (B1671886) ring of IAA and the dichlorinated phenyl ring of 2,4-D.

Further studies have elucidated the importance of the herbicide's side-chain structure. The Arabidopsis enzyme AtGH3.15, which specializes in conjugating the longer-chain auxin indole-3-butyric acid (IBA), exhibits very low activity with 2,4-D. However, it efficiently catalyzes the conjugation of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a related herbicide with a longer alkanoic acid side chain. nih.gov This indicates that side-chain length is a critical determinant for substrate binding and activity in this particular enzyme. nih.gov

The specificity also extends to the amino acid substrate. For the reaction with 2,4-DB, AtGH3.15 shows a preference for conjugating amino acids such as cysteine, histidine, methionine, glutamine, and tyrosine. nih.gov The interplay between the structures of the auxinic acid, the amino acid, and the enzyme's binding pocket dictates the ultimate metabolic fate of the xenobiotic. These SAR insights are crucial for predicting metabolic pathways and for designing novel herbicides or herbicide tolerance strategies in crops. nih.govnih.gov

Table 1: Catalytic Efficiency of Select Arabidopsis thaliana GH3 Enzymes with Auxinic Substrates. Data sourced from Maxson-Stein et al. (2019). nih.gov
EnzymePrimary Natural SubstrateSubstrate Testedkcat/Km (M⁻¹s⁻¹)Relative Activity Note
AtGH3.2IAA2,4-DNo Activity DetectedDoes not utilize 2,4-D
AtGH3.5IAA2,4-DNo Activity DetectedDoes not utilize 2,4-D
AtGH3.15IBA2,4-D150 ± 20Very low activity
AtGH3.15IBA2,4-DB140,000 ± 20,000High activity, comparable to natural substrate
AtGH3.17IAA2,4-DNo Activity DetectedDoes not utilize 2,4-D

Docking Simulations for Enzyme-Substrate Interactions

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a protein (receptor). nih.gov This technique is instrumental in fields like drug discovery and understanding enzymatic mechanisms. igi-global.comnih.gov In the context of this compound, docking simulations could elucidate the precise molecular interactions between its parent compound, 2,4-D, and the active site of conjugation enzymes like those in the GH3 family.

However, specific molecular docking studies detailing the interaction between 2,4-D and a GH3 enzyme are not widely available in the current body of literature. Despite this, significant insights into these interactions can be drawn from structural biology. An X-ray crystal structure of the enzyme AtGH3.15 has been resolved in a complex with the related herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). nih.gov This structural data provides a detailed, atom-level view of how an auxinic herbicide binds within the enzyme's active site, revealing the key amino acid residues involved in substrate recognition and positioning for catalysis. Such crystal structures serve as invaluable templates and validation points for future docking simulations.

Docking studies have been employed to investigate the interaction of 2,4-D with other types of detoxification enzymes. For example, molecular docking has been used to explore the potential role of cytochrome P450 enzymes in herbicide metabolism, identifying crucial amino acid residues that interact with the herbicide. researchgate.net These studies, while not focused on conjugation enzymes, underscore the utility of computational modeling in predicting herbicide-enzyme interactions and understanding the structural basis for metabolic resistance. researchgate.netnih.gov

Ecological and Evolutionary Implications of Xenobiotic Conjugation in Natural Systems

The conjugation of xenobiotics—foreign chemicals like the herbicide 2,4-D—to endogenous molecules such as amino acids is a fundamental detoxification process in many organisms, particularly plants. unl.edu The formation of this compound is a direct result of this metabolic defense mechanism. This process has profound ecological and evolutionary consequences, most notably in the development of herbicide resistance in agricultural weeds. nih.govhracglobal.com

In susceptible plant species, 2,4-D is often conjugated to amino acids like aspartate and glutamate. nih.govnih.gov This transformation can reduce the herbicide's immediate toxicity; however, the conjugate may retain some auxinic activity and, crucially, the process can be reversible. nih.govnih.gov The conjugate can be stored in the cell and later hydrolyzed by amidohydrolase enzymes, releasing the active 2,4-D molecule back into the cell. nih.govnih.gov

The persistent use of 2,4-D imposes strong selective pressure on weed populations, favoring individuals with more effective detoxification mechanisms. frontiersin.orgbioone.org This has led to the evolution of resistant biotypes that exhibit enhanced and often different metabolic pathways. For example, a resistant population of waterhemp (Amaranthus tuberculatus) was found to have evolved a novel detoxification pathway. Instead of simply conjugating 2,4-D to an amino acid, the resistant plants first hydroxylate the herbicide's aromatic ring (a Phase I reaction likely mediated by cytochrome P450 enzymes) and then conjugate the hydroxylated, non-toxic metabolite to a sugar (a Phase II reaction). nih.gov This multi-step process is more efficient and results in an irreversibly detoxified product, conferring a high level of resistance. researchgate.netnih.gov

This evolutionary arms race between chemical pressures and biological adaptation highlights the dynamic nature of xenobiotic metabolism in ecosystems. The ability to metabolize synthetic compounds like 2,4-D is not static; it evolves. The development of metabolic resistance demonstrates rapid adaptation to anthropogenic changes in the environment and poses a significant challenge to sustainable agriculture. nih.govunl.eduresearchgate.net Understanding these evolutionary trajectories is essential for managing herbicide resistance and preserving the efficacy of critical agricultural tools.

Q & A

Q. What quality control measures are critical for ensuring reproducibility in 2,4-D toxicity assays?

  • Answer:
  • Use positive controls (e.g., H2O2 for oxidative stress assays).
  • Validate cell line sensitivity (e.g., HepG2 vs. primary hepatocytes).
  • Report lipid normalization for lipophilic metabolites in tissue samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.